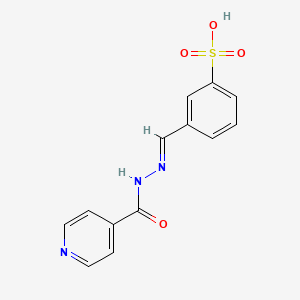
1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Leucylproline can be synthesized through the proteolytic breakdown of larger proteins . The preparation method involves the use of specific enzymes that catalyze the cleavage of peptide bonds in proteins, resulting in the formation of dipeptides like leucylproline. Industrial production methods often involve the use of microbial fermentation processes, where genetically engineered microorganisms are employed to produce the desired dipeptide .
Chemical Reactions Analysis
Leucylproline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of leucylproline can lead to the formation of hydroxyproline derivatives .
Scientific Research Applications
Leucylproline has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals and other organic compounds . In biology, leucylproline is valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . In medicine, it has been investigated for its potential antitumor activity and its role in the regulation of protease activity . Additionally, leucylproline is used in the food industry as a bioprotectant against food-borne pathogenic fungi .
Mechanism of Action
The mechanism of action of leucylproline involves its interaction with specific molecular targets and pathways. Leucylproline can act as a substrate for enzymes involved in proline metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase . These enzymes play a crucial role in the metabolic rewiring that sustains cellular processes like proliferation, survival, and stress response . The interaction of leucylproline with these enzymes can influence various physiological pathways, including mitochondrial metabolism, apoptosis, and protein synthesis .
Comparison with Similar Compounds
Leucylproline is unique among dipeptides due to its specific combination of leucine and proline residues. Similar compounds include other proline analogues like azetidine-2-carboxylic acid and hydroxyprolines such as trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline . These analogues have distinct properties and applications, such as their use as chiral building blocks for organic synthesis and their potential antitumor activity . Leucylproline stands out for its role in the regulation of protease activity and its diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJUNIYRYIAIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
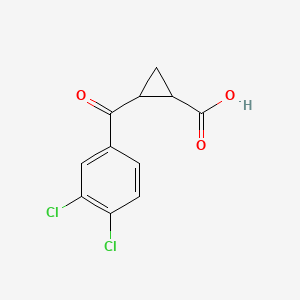



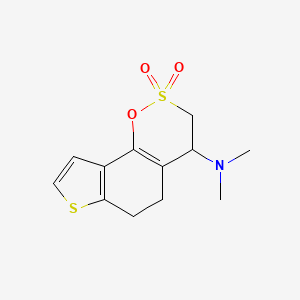
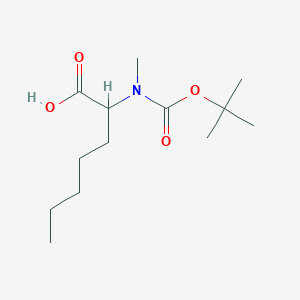
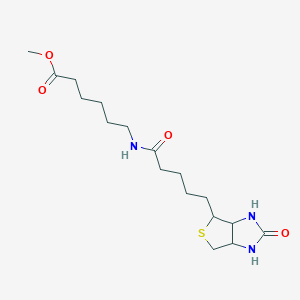

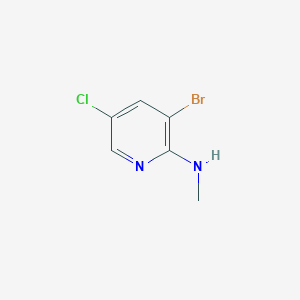
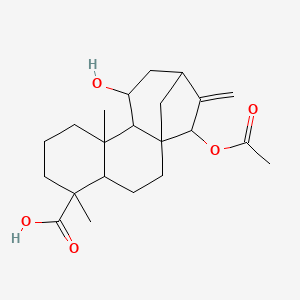
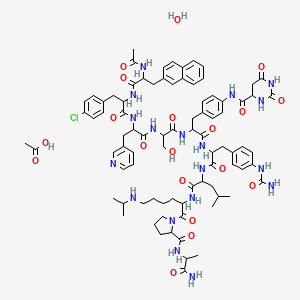
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
